molecular formula C17H15N3O2 B2638451 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide CAS No. 1226429-34-0

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide

Cat. No.: B2638451
CAS No.: 1226429-34-0
M. Wt: 293.326
InChI Key: KCBXXYXVJRWITC-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and anticonvulsant properties .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a halogen atom with another nucleophile .

Scientific Research Applications

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-18-17(22-20-12)14-7-9-15(10-8-14)19-16(21)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBXXYXVJRWITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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